![molecular formula C17H24N2O2 B1394154 Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1167424-93-2](/img/structure/B1394154.png)

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Descripción general

Descripción

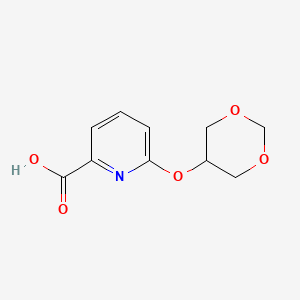

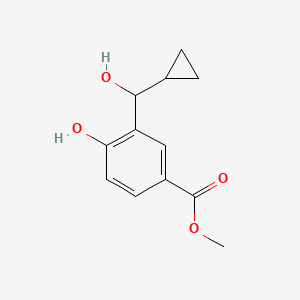

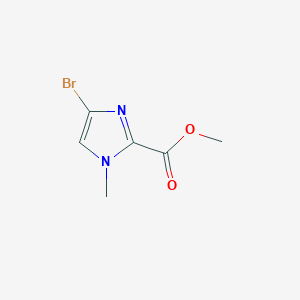

“Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound. It is a type of [3+5] spirocyclic compound, which is relatively simple in structure and has a small molecular weight .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” involves a spirocyclic structure, which is a type of cyclic compound that features two rings of different sizes sharing one atom .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Bioisosteric Replacement

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a valuable building block in medicinal chemistry, particularly for bioisosteric replacement strategies. It offers a spirocyclic structure that is often used to modulate the physicochemical properties of lead compounds, such as polarity and steric bulk, without significantly altering their molecular shape .

Drug Discovery: Small Molecule Libraries

In drug discovery, this compound is utilized to create diverse small molecule libraries. Its rigid framework and diazaspiro moiety make it an excellent scaffold for generating analogs with varying substituents, aiding in the identification of novel bioactive molecules .

Pharmacokinetics: Improving Metabolic Stability

The incorporation of Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate into drug candidates can improve their metabolic stability. The spirocyclic nature of the compound can hinder enzymatic degradation, leading to a longer half-life in biological systems .

Neuropharmacology: CNS Penetrant Compounds

Due to its lipophilic character and small size, this compound is researched for developing central nervous system (CNS) penetrant drugs. It can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders .

Organic Synthesis: Chiral Auxiliary

This compound serves as a chiral auxiliary in organic synthesis. It can induce chirality in asymmetric reactions, which is crucial for synthesizing enantiomerically pure pharmaceuticals .

Material Science: Polymer Synthesis

In material science, Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is explored as a monomer for polymer synthesis. Its unique structure can lead to polymers with novel properties, such as increased thermal stability or elasticity .

Chemical Biology: Probe Development

Researchers use this compound to develop chemical probes that can selectively bind to biological targets. These probes are essential tools for understanding biological processes and identifying new therapeutic targets .

Peptide Chemistry: Protecting Groups

Finally, in peptide chemistry, it is employed as a protecting group for amino acids during peptide synthesis. Its tert-butyl group can be easily removed under mild acidic conditions, which is advantageous for synthesizing complex peptides .

Propiedades

IUPAC Name |

tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCCDRQRHLFSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)